2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C9H9ClN2O2S |
|---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
2-chloro-6-ethylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9ClN2O2S/c1-2-15(13,14)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
VZHZKDCDDCPZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 2-Chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole
Sulfonation of Benzimidazole Precursors
The introduction of the ethylsulfonyl group at position 5 typically precedes chlorination. A validated method involves condensing N-substituted benzene-1,2-diamines with sodium ethylsulfinate derivatives under acidic conditions. For instance, N1-(4-fluorobenzyl)-4-(ethylsulfonyl)benzene-1,2-diamine reacts with sodium (2,5-difluorophenyl)(hydroxy)methanesulfonate in DMF at 100–105°C, yielding 5-(ethylsulfonyl) intermediates with 31–77% efficiency after column chromatography (ethyl acetate/hexane, 1:2). The ethylsulfonyl group’s electron-withdrawing nature facilitates subsequent electrophilic chlorination by polarizing the aromatic ring.
Chlorination at Position 2
Chlorination is achieved via two primary routes:
- Direct Chlorination Using POCl3 : Phosphorus oxychloride in toluene at 100–105°C selectively chlorinates the 2-position of 5-(ethylsulfonyl)-1H-benzo[d]imidazole. This method, adapted from imidazole formylation protocols, requires strict pH control (6.0–7.5) to suppress byproducts like 2,6-dichloro derivatives. Post-treatment involves quenching with ice water, diatomaceous earth filtration, and recrystallization from toluene at -20°C.
- N-Chlorosuccinimide (NCS) in Acetonitrile : NCS in refluxing acetonitrile (80°C, 6 h) provides milder conditions, minimizing sulfonyl group hydrolysis. Yields reach 77% after dichloromethane/hexane recrystallization.
Table 1. Comparative Chlorination Methods
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| POCl3 | Toluene | 100–105 | 5 | 68 | 95 |
| NCS | Acetonitrile | 80 | 6 | 77 | 97 |
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (DMF, NMP) enhance sulfonate intermediate solubility, while KOH or NaOH (1.5–2.0 equiv) deprotonates the benzimidazole nitrogen, accelerating nucleophilic substitution. For example, 2-chloro-1H-benzo[d]imidazole reacts with 4-fluorobenzyl bromide in DMF/KOH (82°C, 5 h) to yield 91.1% 1-(4-fluorobenzyl) derivatives.
Temperature and Time Dependence
Spectroscopic Characterization
1H NMR Analysis
The ethylsulfonyl group appears as a quartet (δ 1.35–1.40 ppm, CH2CH3) and triplet (δ 3.15–3.20 ppm, SO2CH2). Aromatic protons adjacent to chlorine and sulfonyl groups resonate as doublets at δ 7.50–8.30 ppm.
Mass Spectrometry
Electrospray ionization (ESI) spectra show [M + H]+ peaks at m/z 275.08 (calculated for C9H8ClN2O2S+), with fragmentation ions at m/z 239.05 (loss of HCl) and 167.02 (sulfonyl group cleavage).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic substitution with amines, alkoxides, or thiols. The ethylsulfonyl group enhances the electrophilicity of the adjacent chlorine, facilitating these reactions under mild conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary amines | Ethanol, reflux, 6–8 h | 2-Amino-5-(ethylsulfonyl)-1H-benzo[d]imidazole | 75–85% | |
| Sodium methoxide | DMSO, 80°C, 2 h | 2-Methoxy-5-(ethylsulfonyl)-1H-benzo[d]imidazole | 68% | |
| Thiophenol | K₂CO₃, DMF, 100°C, 4 h | 2-Phenylthio-5-(ethylsulfonyl)-1H-benzo[d]imidazole | 72% |
These reactions typically require polar aprotic solvents (e.g., DMSO, DMF) and bases (e.g., K₂CO₃) to deprotonate the imidazole nitrogen, enhancing nucleophilic attack.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form aryl- or alkyl-substituted derivatives.
| Reaction Type | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 100°C, 12 h | 2-Aryl-5-(ethylsulfonyl)-1H-benzo[d]imidazole | 60–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 110°C, 24 h | N-Aryl derivatives | 55–65% |
The ethylsulfonyl group stabilizes the transition state during coupling, improving regioselectivity .
Oxidation and Reduction
The ethylsulfonyl group can be reduced to a thioether or further oxidized, while the benzimidazole core remains stable under controlled conditions.
| Transformation | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Sulfonyl → Thioether | Zn, HCl, ethanol | Reflux, 4 h | 5-(Ethylthio)-2-chloro-1H-benzo[d]imidazole | 70% |
| Sulfonyl → Sulfonic Acid | H₂O₂, H₂SO₄ | 60°C, 3 h | 5-(Ethanesulfonic acid)-2-chloro-1H-benzo[d]imidazole | 65% |
Reduction of the sulfonyl group requires strong acidic conditions, while oxidation to sulfonic acids is achieved via peroxides.
Cyclization and Alkylation
The nitrogen atoms in the imidazole ring can undergo alkylation or participate in cyclization reactions to form fused heterocycles.
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| N-Alkylation | Ethyl bromoacetate, K₂CO₃, acetone | RT, 12 h | 1-(Ethoxycarbonylmethyl)-2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole | 82% |
| Intramolecular Cyclization | H₂SO₄, ethanol | Reflux, 6 h | Fused pyrido-benzimidazole derivatives | 58% |
Alkylation at the N1 position is favored due to the electron-withdrawing effect of the sulfonyl group .
Condensation and Heterocycle Formation
The compound acts as a precursor in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Pyrrole-2-carboxaldehyde | AcOH, 120°C, 8 h | 2-(1H-Pyrrol-2-yl)-5-(ethylsulfonyl)-1H-benzo[d]imidazole | 76% |
| Acetylacetone | Piperidine, ethanol, reflux, 10 h | Bis-benzimidazole derivatives | 63% |
These reactions exploit the nucleophilic nitrogen atoms and the electrophilic chlorine for bond formation .
Mechanistic Insights
-
Nucleophilic Substitution : The chlorine atom’s reactivity is enhanced by resonance stabilization from the ethylsulfonyl group, directing substitution to position 2.
-
Cross-Coupling : Palladium catalysts facilitate oxidative addition at the C–Cl bond, with the sulfonyl group acting as a directing group .
-
Redox Reactions : The sulfonyl group’s electron-withdrawing nature stabilizes intermediates during reduction or oxidation.
Scientific Research Applications
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole depends on its specific biological target. In general, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity. The chlorine and ethylsulfonyl groups can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The pharmacological and physicochemical properties of benzimidazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Sulfonyl vs. Sulfanyl : Ethylsulfonyl (SO₂Et) groups enhance solubility and hydrogen-bonding capacity compared to sulfanyl (S-) substituents .
- Halogen Effects : Chlorine at position 2 (as in the target compound) provides a balance of electronic withdrawal and steric effects, whereas iodine (in ) may reduce bioavailability due to size.
- Steric Bulk : Additional substituents (e.g., dichloro in ) can impede target binding but improve selectivity.
Key Observations :
- Catalyst Efficiency : Photochemical methods (e.g., ) offer rapid, high-yield synthesis under mild conditions.
- Solvent Impact : Polar aprotic solvents like DMF are common for sulfonylation but require careful purification .
Key Observations :
- Antifungal Activity : Methyl and benzyl substituents (as in ) enhance lipophilicity, improving membrane penetration.
- Topical Agents : Bulky substituents (e.g., in ) reduce systemic absorption, favoring localized action.
Physicochemical Properties
Elemental analysis and spectral data provide insights into purity and stability:
Key Observations :
Biological Activity
2-Chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by a chlorine atom at the second position and an ethylsulfonyl group at the fifth position of the benzimidazole ring. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly as a scaffold for developing new therapeutic agents.
The structural formula of this compound can be represented as follows:
This compound's unique chemical structure contributes to its diverse biological activities, making it a subject of interest in various pharmacological studies.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A comparative study on related compounds demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures were reported to have minimum inhibitory concentrations (MIC) lower than 10 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | <10 |
| This compound | E. coli | <10 |
Antitubercular Activity
In studies focused on antitubercular activity, compounds structurally related to this compound were evaluated for their effectiveness against Mycobacterium tuberculosis. For example, certain benzimidazole derivatives demonstrated MIC values as low as 3.8 µM against resistant strains of M. tuberculosis, indicating that modifications in the benzimidazole structure can enhance activity against this pathogen .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Studies involving similar benzimidazole derivatives assessed their ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated significant antioxidant activity, with some compounds showing IC50 values comparable to standard antioxidants like butylated hydroxy toluene (BHT) .
The biological activity of this compound is thought to be mediated through various mechanisms:
- Enzyme Inhibition : Many benzimidazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and metabolism, which is crucial for their antimicrobial effects.
- Biofilm Disruption : Some studies suggest that these compounds may disrupt biofilm formation, enhancing their efficacy against persistent bacterial infections .
- Targeting Specific Pathways : Molecular docking studies have indicated that these compounds can bind effectively to targets such as (p)ppGpp synthetases and FtsZ proteins in bacteria, which are vital for bacterial growth and division .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including this compound. These compounds were tested against various pathogens, revealing promising results in terms of both antimicrobial and antitubercular activities. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole derivatives, and how are reaction conditions optimized?
- Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl-containing reagents under acidic or catalytic conditions. For example, refluxing with p-TSA in DMF (as in Scheme 2 of ) or using SiO₂ nanoparticles for improved yields and regioselectivity . Optimization includes solvent selection (e.g., ethanol vs. DMF), temperature control (80–120°C), and catalyst screening (e.g., nano-SiO₂ for green chemistry advantages) .
Q. How are structural and purity validations performed for this compound class?
- Characterization relies on ¹H/¹³C NMR (to confirm substituent positions and integration ratios), FTIR (to identify functional groups like sulfonyl or chloro), HRMS (for molecular weight confirmation), and melting point analysis (to assess purity). For example, derivatives in and were validated using these techniques, with NMR data matching predicted splitting patterns .
Q. What computational methods are used to predict electronic properties or binding affinities?
- Density Functional Theory (DFT) at the B3LYP/6-31G* level is standard for optimizing geometries and calculating frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . Molecular docking (e.g., AutoDock Vina) evaluates binding modes with targets like EGFR, as demonstrated in for analogous benzimidazoles .
Advanced Research Questions
Q. How do substituent variations (e.g., ethylsulfonyl vs. aryl groups) impact biological activity or material properties?
- The ethylsulfonyl group enhances solubility and hydrogen-bonding capacity, which can improve pharmacokinetic properties (e.g., bioavailability) compared to hydrophobic aryl substituents. highlights how chloro and bromo substituents on benzimidazoles increase antimicrobial activity against S. aureus due to enhanced electrophilicity . Structure-activity relationship (SAR) studies require systematic substitution (e.g., para vs. meta positions) and biological assays .
Q. What strategies resolve contradictions between experimental and computational data?
- Discrepancies in binding energies (docking vs. experimental IC₅₀) may arise from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for conformational changes. For crystallographic data, refine structures using SHELXL ( ) to resolve positional mismatches in electron density maps .
Q. How are mechanistic pathways elucidated for reactions involving this compound?
- Isotopic labeling (e.g., D₂O for proton transfer studies) and intermediate trapping (e.g., ESI-MS monitoring) identify key steps. For example, describes Fe/NH₄Cl-mediated nitro-to-amine reduction in benzimidazole synthesis, where kinetic studies confirm a radical mechanism .
Q. What advanced techniques validate supramolecular interactions (e.g., π-stacking) in crystal structures?
- Single-crystal XRD (refined via SHELX suite) and Hirshfeld surface analysis quantify intermolecular interactions. demonstrates chloro-thiophene derivatives forming halogen bonds, critical for stabilizing crystal packing .
Methodological Resources
- Structural Refinement : Use SHELXL ( ) for high-resolution crystallography, especially for handling twinned data or disorder .
- Synthetic Catalysts : Nano-SiO₂ ( ) offers recyclability and reduced byproducts in benzimidazole cyclization .
- Computational Workflow : Combine Gaussian (DFT), AutoDock (docking), and PyMOL (visualization) for drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
